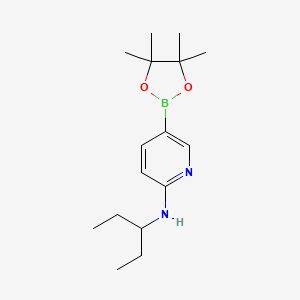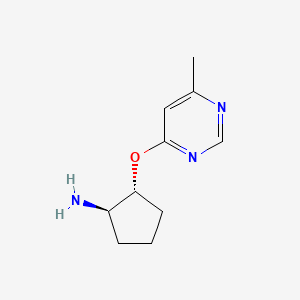
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine, also known as JNJ-40411813, is a novel compound that has been synthesized for potential use in scientific research. This compound belongs to the class of cyclopentane-based compounds and has shown promising results in various studies.
Mechanism of Action
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine acts as a positive allosteric modulator of the nAChR alpha7 subtype. It enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the receptor's sensitivity to acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in various animal models. It has been found to enhance learning and memory, attention, and sensory processing. Additionally, this compound has been shown to have neuroprotective effects, protecting against the toxic effects of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine is its high affinity for the nAChR alpha7 subtype, which makes it a potent modulator of the receptor. Additionally, this compound has been found to have good pharmacokinetic properties, including good brain penetration. However, one limitation of this compound is its potential for off-target effects, as it may bind to other receptors in addition to the nAChR alpha7 subtype.
Future Directions
There are several future directions for the study of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine. One direction is to further investigate its potential for use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, studies are needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine involves a series of chemical reactions. The starting material for the synthesis is cyclopentanone, which undergoes a Grignard reaction with 6-methylpyrimidin-4-ylmagnesium bromide to form a cyclopentanone intermediate. The intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative. The final step involves the reduction of the oxime with sodium borohydride to form this compound.
Scientific Research Applications
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the nicotinic acetylcholine receptor (nAChR) alpha7 subtype, which is involved in various neurological processes such as learning and memory, attention, and sensory processing. This compound has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
(1R,2R)-2-(6-methylpyrimidin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-10(13-6-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCNOFNERVKYLI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

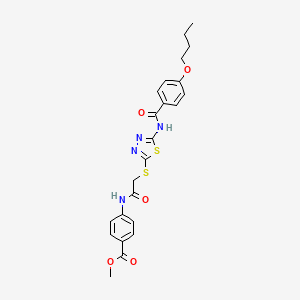
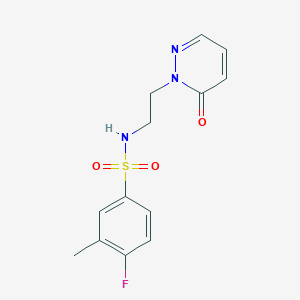
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2903877.png)
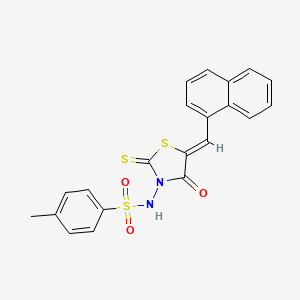
![2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2903882.png)
![7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2903883.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2903884.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2903886.png)
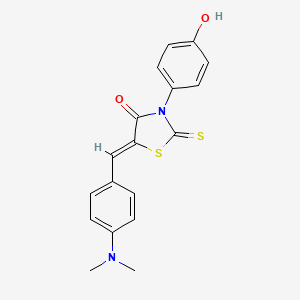
![1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine](/img/structure/B2903889.png)
![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2903890.png)
